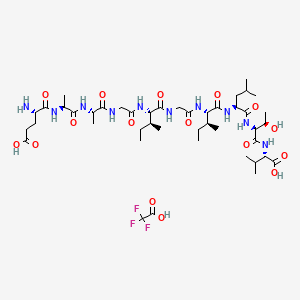
MART-1 (26-35) (human) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MART-1 (26-35) (human) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of MART-1 (26-35) (human) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .
Types of Reactions:
Oxidation: MART-1 (26-35) (human) (TFA) can undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions can be used to reduce disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt.
Major Products:
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide variants.
Substitution: Peptide analogs with substituted amino acids.
Scientific Research Applications
MART-1 (26-35) (human) (TFA) has several scientific research applications:
Cancer Immunotherapy: Used as an epitope in cancer vaccines to stimulate T cell responses against melanoma.
Biological Studies: Employed in studies to understand T cell recognition and immune responses.
Drug Development: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
MART-1 (26-35) (human) (TFA) exerts its effects by being presented on the surface of melanoma cells in the context of major histocompatibility complex (MHC) molecules. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target melanoma cells. The peptide interacts with T cell receptors (TCRs) on CTLs, leading to the activation and killing of melanoma cells . Key molecular targets include MHC class I molecules and TCRs .
Comparison with Similar Compounds
MART-1 (27-35) (human) (TFA): Another peptide derived from the MART-1 protein, differing by one amino acid residue.
gp100 (209-217) (human) (TFA): A peptide derived from the gp100 protein, also used in melanoma immunotherapy.
Uniqueness: MART-1 (26-35) (human) (TFA) is unique due to its specific amino acid sequence, which is highly recognized by T cells in melanoma patients. This specificity makes it a valuable tool in cancer immunotherapy .
Properties
Molecular Formula |
C44H75F3N10O16 |
|---|---|
Molecular Weight |
1057.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H74N10O14.C2HF3O2/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66;3-2(4,5)1(6)7/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66);(H,6,7)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
NMTQXGZUKARSOC-WZQLDBRBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


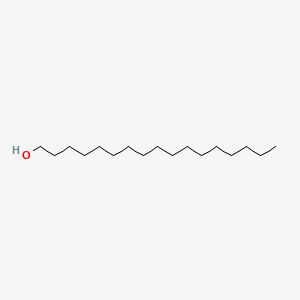
![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)
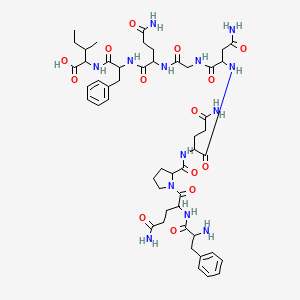
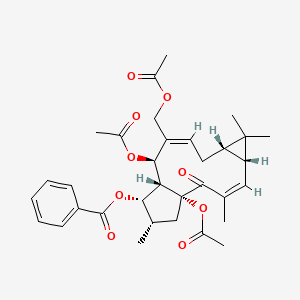
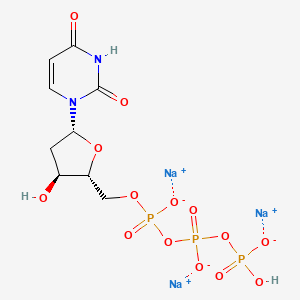
![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)
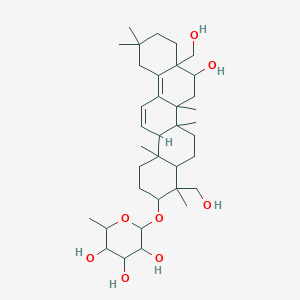
![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
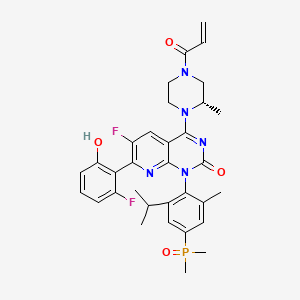
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)

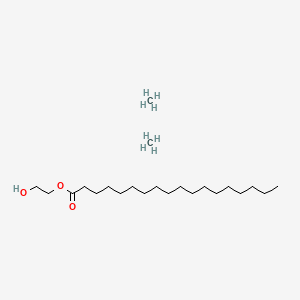
![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)
